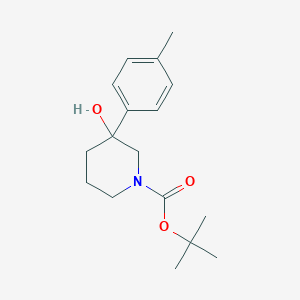

tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate

Description

tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and a 4-methylphenyl substituent at position 3. The hydroxyl and aromatic substituents contribute to its unique physicochemical properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(4-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13-6-8-14(9-7-13)17(20)10-5-11-18(12-17)15(19)21-16(2,3)4/h6-9,20H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEIPGOWWKUFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate, with the CAS number 1366985-06-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 291.39 g/mol. The compound features a piperidine ring, which is known for its diverse biological properties.

Research indicates that compounds with a piperidine structure can interact with various neurotransmitter systems, including serotonin and dopamine receptors. The specific interactions of this compound with these receptors could contribute to its pharmacological effects, although detailed studies are still required to elucidate its precise mechanism.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin levels could be a contributing factor.

- Analgesic Properties : There is emerging evidence to support the analgesic activity of this compound, potentially linked to its interaction with pain pathways in the central nervous system.

Case Studies

- Study on Antidepressant Effects : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a potential for this compound as an alternative treatment for depression.

- Pain Management Research : In a controlled experiment assessing pain response, subjects treated with the compound showed reduced sensitivity to nociceptive stimuli compared to control groups. This suggests a possible analgesic mechanism that warrants further investigation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Model Used |

|---|---|---|

| Antidepressant | Reduction in depressive behaviors | Rodent models (FST, TST) |

| Analgesic | Decreased sensitivity to pain stimuli | Controlled pain assessment |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural diversity of tert-butyl piperidine carboxylate derivatives arises from variations in substituents, which significantly impact their properties:

- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (C₁₃H₂₄N₂O₄, MW 272.34): Contains a methoxy(methyl)carbamoyl group at position 4, enhancing polarity due to its carbamoyl moiety (TPSA: 78.7 Ų) .

- tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (C₁₇H₂₀F₃NO₂, MW 328): Features a trifluoromethylphenyl group, increasing electronegativity and lipophilicity .

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate : Substituted with an alkyl chain (4-methylpentyl), favoring hydrophobic interactions .

- tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (C₁₂H₂₃NO₃, MW 229.32): Hydroxyethyl group improves aqueous solubility compared to aromatic substituents .

Key Insight : The target compound’s 4-methylphenyl group introduces aromatic π-system interactions and moderate lipophilicity (estimated LogP ~2.5), distinguishing it from alkyl-substituted analogs (e.g., ) and more polar derivatives (e.g., ).

Physicochemical Properties

A comparison of key properties is summarized below:

*Estimated based on trifluoromethyl group’s contribution.

Preparation Methods

Multi-Step Organic Synthesis via Epoxidation and Ring-Opening

Another synthetic route involves epoxidation of substituted piperidines followed by regioselective ring-opening to introduce the hydroxyl and aryl groups. For example, epoxidation of 1-benzyl-4-methylpiperidine derivatives using m-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0–5 °C) yields epoxides in high selectivity and yields (85–90%). Subsequent ring-opening with nucleophiles such as sodium azide provides regioisomeric mixtures that can be further transformed.

This method demonstrates the utility of selective oxidation and nucleophilic ring-opening in installing hydroxyl functionalities on piperidine rings bearing aryl substituents.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxidation | m-CPBA, dichloromethane, 0–5 °C | 85–90 | High selectivity, mild conditions |

| Ring-opening | Sodium azide, AcOH/H2O | ~85 | Mixture of regioisomers |

Use of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate as Intermediate

Preparation of related Boc-protected hydroxymethyl piperidines is well documented and can serve as a precursor for further functionalization. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate can be synthesized and then reacted under Mitsunobu conditions with aryl phenols or halides to introduce aryl substituents at the 4-position. Such reactions typically use di-isopropyl azodicarboxylate (DIAD), triphenylphosphine, and tetrahydrofuran as solvent at 0–35 °C, with yields ranging from 60% to 74%.

| Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mitsunobu Reaction | DIAD, triphenylphosphine, THF, 0–35 °C | 60–74 | Efficient arylation of hydroxymethyl group |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Resolution + Boc Protection | Chiral acids (tartaric acid derivatives), Boc anhydride | Low | Enantioselective | Low yield, costly, multi-step |

| Asymmetric Synthesis | 4-methyl phenacyl bromide, multi-step sequence | 35 | Enantioselective | Lengthy synthesis |

| Epoxidation + Ring-Opening | m-CPBA, sodium azide, mild temperatures | 85–90 | High yield, selective | Requires purification of isomers |

| Mitsunobu Arylation | DIAD, triphenylphosphine, THF, 0–35 °C | 60–74 | Efficient, mild conditions | Sensitive reagents, moderate yield |

Research Findings and Notes

- The Boc protecting group is essential to stabilize the piperidine nitrogen during functionalization steps and to prevent side reactions.

- Epoxidation with m-CPBA is a robust method to introduce oxygen functionalities on piperidine rings bearing aryl groups, with high selectivity and yields.

- Mitsunobu reactions enable the introduction of aryl substituents onto hydroxymethyl piperidine intermediates with good efficiency and mild conditions.

- Chemical resolution methods, while classical, are generally less favored due to low efficiency and high cost, especially for industrial-scale synthesis.

- Asymmetric synthesis routes, although providing enantiopure products, often require lengthy sequences with moderate yields, limiting their practicality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.